

Application Notes and Protocols for GSK583 in Mouse Models

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Compound of Interest

Compound Name: GSK583

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These application notes provide detailed information and protocols for the in vivo use of **GSK583**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in mouse models of inflammation. Despite its utility as a tool compound for studying NOD1 and NOD2-mediated signaling, it is important to note that **GSK583** has demonstrated poor pharmacokinetic properties and off-target effects, which has limited its clinical development.^[1]^[2]^[3]

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and pharmacokinetic parameters of **GSK583** in mice.

Parameter	Value	Species/Model	Administration Route	Reference
Dosage Range	0.1, 1, 10 mg/kg	Female C57Bl/6 or Male Balb/c Mice	Oral (p.o.)	[4]
IC ₅₀ (in vivo)	37 nM (15 ng/mL)	Mouse	Oral (p.o.)	[4]
Bioavailability (F)	Moderate	Mouse	Oral (p.o.)	[1]
Clearance (Cl)	Low	Mouse	Intravenous (i.v.)	[1]
Volume of Distribution (Vd)	Moderate	Mouse	Intravenous (i.v.)	[1]

Signaling Pathway

GSK583 targets RIPK2, a critical kinase in the NOD-like receptor signaling pathway. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the downstream activation of NF- κ B and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[5][6]



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Caption: NOD2-RIPK2 Signaling Pathway Inhibition by **GSK583**.

Experimental Protocols

MDP-Induced Peritonitis in Mice

This protocol describes the induction of acute inflammation in mice using Muramyl Dipeptide (MDP) and the evaluation of the anti-inflammatory effects of **GSK583**.

Materials:

- **GSK583** (powder)
- Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
- Muramyl Dipeptide (MDP)
- Sterile Phosphate-Buffered Saline (PBS)
- Female C57Bl/6 mice or male Balb/c mice (8-10 weeks old)
- Standard laboratory equipment for animal handling and injections

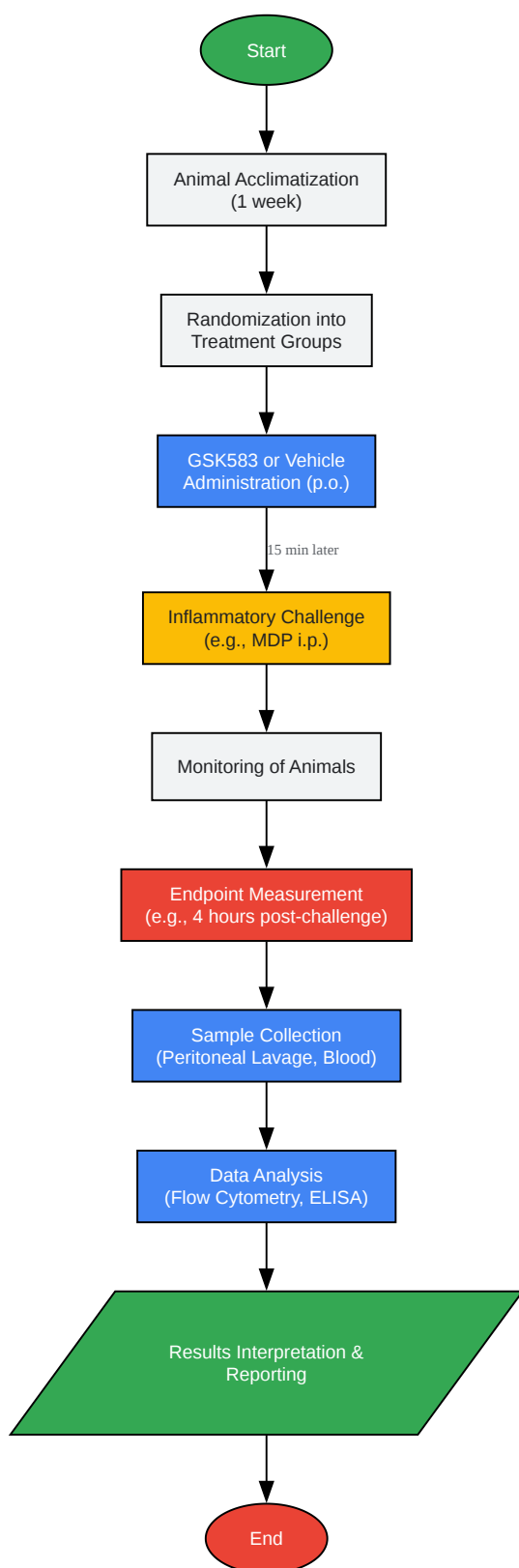
Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
- Preparation of **GSK583** Formulation:
 - Prepare a stock solution of **GSK583** in DMSO.
 - On the day of the experiment, prepare the final dosing solution by adding the stock solution to the vehicle components (PEG300, Tween-80, and Saline) to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 μ L injection volume, the concentration would be 2 mg/mL). Ensure the solution is homogenous.
- **GSK583** Administration:

- Administer **GSK583** (0.1, 1, or 10 mg/kg) or vehicle to the mice via oral gavage.^[4] The volume of administration should be consistent across all animals (e.g., 100 µL).
- Induction of Peritonitis:
 - Fifteen minutes after **GSK583** or vehicle administration, inject 30 µg of MDP intraperitoneally (i.p.).^[4]
- Sample Collection:
 - Four hours after the MDP challenge, euthanize the mice.^[4]
 - Perform a peritoneal lavage by injecting 5 mL of cold, sterile PBS into the peritoneal cavity and gently massaging the abdomen.
 - Collect the peritoneal fluid.
- Endpoint Analysis:
 - Neutrophil Quantification: Quantify the number of neutrophils in the peritoneal lavage fluid using flow cytometry.^[4]
 - Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the peritoneal fluid or serum using ELISA or a multiplex assay.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo study evaluating the efficacy of **GSK583**.



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Caption: General Experimental Workflow for In Vivo Efficacy Testing.

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References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
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